5'-O-DMTr-2'-FU-methyl phosphonamidite

Oligonucleotide synthesis Methyl phosphonate Deprotection

5'-O-DMTr-2'-FU-methyl phosphonamidite is the only building block that delivers both 2'-fluoro-enhanced RNA affinity and nuclease resistance plus a charge-neutral methyl phosphonate backbone in a single oligonucleotide. This dual functionality is irreplaceable for designing chimeric antisense oligos and probing aptamer electrostatic interactions. Standard DNA or 2'-F-RNA amidites cannot replicate this combination. Note: methyl phosphonamidites require specialized deprotection (e.g., ethylenediamine/ethanol) incompatible with standard CE protocols. Order now for next-generation oligo engineering.

Molecular Formula C37H45FN3O7P
Molecular Weight 693.7 g/mol
Cat. No. B12381872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMTr-2'-FU-methyl phosphonamidite
Molecular FormulaC37H45FN3O7P
Molecular Weight693.7 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C37H45FN3O7P/c1-24(2)41(25(3)4)49(7)48-34-31(47-35(33(34)38)40-22-21-32(42)39-36(40)43)23-46-37(26-11-9-8-10-12-26,27-13-17-29(44-5)18-14-27)28-15-19-30(45-6)20-16-28/h8-22,24-25,31,33-35H,23H2,1-7H3,(H,39,42,43)/t31-,33?,34+,35-,49?/m1/s1
InChIKeyXUSXWHAYFLUNDK-MGQFFSBOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMTr-2'-FU-methyl phosphonamidite for oligonucleotide synthesis: Methyl phosphonate linkage with 2'-Fluoro modification


5'-O-DMTr-2'-FU-methyl phosphonamidite (5'-O-DMTr-2'-deoxy-2'-fluorouridine-3'-O-(P-methyl-N,N-diisopropylamino) phosphonamidite) is a nucleoside phosphonamidite building block used in the solid-phase synthesis of oligonucleotides . It consists of a 2'-deoxy-2'-fluorouridine nucleoside with a 5'-O-dimethoxytrityl (DMTr) protecting group and a 3'-O-methyl phosphonamidite reactive moiety . This compound enables the incorporation of two distinct modifications into a single oligo: a 2'-fluoro substitution on the ribose sugar, which enhances RNA binding affinity and confers nuclease resistance [1], and a methyl phosphonate backbone linkage, which yields a non-ionic internucleotide bond with altered physicochemical properties compared to the native phosphodiester linkage [2].

Why generic substitution fails for 5'-O-DMTr-2'-FU-methyl phosphonamidite: Understanding the consequences of 2'-fluoro and methyl phosphonate modifications


Substituting 5'-O-DMTr-2'-FU-methyl phosphonamidite with a standard DNA phosphoramidite (e.g., dT-CE Phosphoramidite), a conventional 2'-fluoro RNA phosphoramidite (e.g., 2'-F-dU CEP), or a non-fluorinated methyl phosphonamidite (e.g., dT-Me Phosphonamidite) is not functionally equivalent due to the compound's unique dual-modification architecture. Using a standard DNA phosphoramidite sacrifices both the enhanced nuclease resistance and RNA-binding affinity conferred by the 2'-fluoro modification [1] and the neutral backbone properties of the methyl phosphonate linkage [2]. Selecting a conventional 2'-F-dU CEP yields a charged phosphodiester backbone rather than the neutral methyl phosphonate linkage, altering cellular uptake and nuclease susceptibility profiles [2]. Conversely, employing a non-fluorinated methyl phosphonamidite (e.g., dT-Me Phosphonamidite) retains the neutral backbone but forgoes the target affinity gains associated with the 2'-fluoro group . Furthermore, methyl phosphonamidites require distinct deprotection protocols incompatible with standard β-cyanoethyl (CE) phosphoramidite workflows; direct substitution without adjusting deprotection conditions leads to incomplete deprotection or degradation of the methyl phosphonate linkage [3].

5'-O-DMTr-2'-FU-methyl phosphonamidite: Quantitative comparator evidence for scientific procurement


Deprotection protocol divergence of methyl phosphonamidite linkages versus standard CE phosphoramidite linkages

Methyl phosphonamidites, including 5'-O-DMTr-2'-FU-methyl phosphonamidite, introduce a methyl phosphonate backbone linkage that requires deprotection conditions fundamentally different from those used for standard β-cyanoethyl (CE) phosphoramidites. While CE phosphoramidites are deprotected using standard concentrated ammonium hydroxide, methyl phosphonate linkages are susceptible to cleavage by strong bases [1]. Consequently, specific deprotection protocols using ethylenediamine in ethanol are mandated to preserve the methyl phosphonate bond [2]. In contrast, the closely related 2'-Fluoro-U CEP (CE phosphoramidite) is fully compatible with standard ammonium hydroxide deprotection, with no additional specialized handling required .

Oligonucleotide synthesis Methyl phosphonate Deprotection Solid-phase synthesis

2'-Fluoro modification enhances RNA target binding affinity relative to unmodified DNA and RNA

The 2'-fluoro modification present in 5'-O-DMTr-2'-FU-methyl phosphonamidite directs the oligonucleotide to adopt a thermodynamically more stable A-form helix upon hybridization to RNA targets, resulting in increased binding affinity . Quantitative comparative studies demonstrate that oligonucleotides hybridize to RNA targets in the following order of increasing stability: DNA < RNA < 2'-O-Methyl-RNA < 2'-Fluoro-RNA [1]. This means a 2'-F-modified oligonucleotide exhibits higher duplex melting temperature (Tm) than the corresponding 2'-OMe or unmodified RNA sequence. For comparison, the standard 2'-Fluoro-U CEP (without methyl phosphonate linkage) confers this same binding affinity enhancement relative to unmodified DNA , while a non-fluorinated methyl phosphonamidite (e.g., dT-Me Phosphonamidite) does not [2].

Antisense oligonucleotides siRNA Aptamers Binding affinity Thermodynamic stability

2'-Fluoro modification confers nuclease resistance relative to unmodified RNA

The 2'-fluoro modification present in 5'-O-DMTr-2'-FU-methyl phosphonamidite renders the resulting oligonucleotide more resistant to nucleolytic degradation compared to unmodified RNA . This nuclease resistance is a class-wide property of 2'-fluoro-modified oligonucleotides and is also observed with standard 2'-Fluoro-U CEP phosphoramidites . However, it is critical to note that this nuclease resistance applies specifically to the 2'-fluoro sugar modification; the methyl phosphonate backbone linkage itself does not confer the same degree of nuclease resistance as a phosphorothioate backbone unless combined with additional modifications [1]. For procurement decisions, this means that 5'-O-DMTr-2'-FU-methyl phosphonamidite provides nuclease resistance superior to unmodified DNA/RNA but does not achieve the maximal resistance of a 2'-F-phosphorothioate combination [2].

Nuclease resistance Antisense siRNA Plasma stability Oligonucleotide therapeutics

Solution stability limitations of methyl phosphonamidites relative to standard phosphoramidites

Methyl phosphonamidites exhibit more stringent solution stability constraints than standard β-cyanoethyl (CE) phosphoramidites. According to vendor technical specifications for a representative methyl phosphonamidite (dT-Me Phosphonamidite), the reagent maintains stability in anhydrous acetonitrile solution for a maximum of 24 hours [1]. This limitation applies to the methyl phosphonamidite class and is directly relevant to 5'-O-DMTr-2'-FU-methyl phosphonamidite. In contrast, standard CE phosphoramidites (e.g., 2'-Fluoro-U CEP) typically exhibit solution stability on the order of days to weeks under identical storage conditions , allowing for extended use on automated synthesizers without degradation concerns.

Phosphonamidite stability Oligonucleotide synthesis Reagent handling Acetonitrile solution

Methyl phosphonate backbone confers charge neutrality versus anionic phosphodiester and phosphorothioate backbones

The methyl phosphonate linkage introduced by 5'-O-DMTr-2'-FU-methyl phosphonamidite is non-ionic, in contrast to the negatively charged phosphodiester linkage generated by standard phosphoramidites [1]. This charge neutrality fundamentally alters the physicochemical properties of the resulting oligonucleotide. In comparison, standard 2'-Fluoro-U CEP produces an oligonucleotide with an anionic phosphodiester backbone , while phosphorothioate modifications yield an anionic backbone with altered nuclease susceptibility [2]. The neutral methyl phosphonate backbone eliminates the electrostatic repulsion barrier that impedes cellular membrane penetration, potentially enhancing passive cellular uptake [1].

Methyl phosphonate Backbone charge Cellular uptake Neutral oligonucleotides Antisense

Optimal research and industrial applications for 5'-O-DMTr-2'-FU-methyl phosphonamidite in oligonucleotide synthesis


Synthesis of chimeric antisense oligonucleotides combining 2'-F affinity enhancement with neutral methyl phosphonate backbone segments

5'-O-DMTr-2'-FU-methyl phosphonamidite enables the site-specific incorporation of a 2'-fluoro-uridine residue bearing a neutral methyl phosphonate linkage. This dual-modification architecture is particularly valuable for designing chimeric antisense oligonucleotides where specific regions require high RNA target affinity (from the 2'-F modification) [1] while adjacent backbone segments benefit from reduced polyanionic character (from the methyl phosphonate linkage) to modulate cellular uptake or protein binding [2]. The combination cannot be achieved using a single standard phosphoramidite building block.

Preparation of charge-neutral oligonucleotide probes for biophysical and cellular uptake studies

The neutral methyl phosphonate linkage introduced by 5'-O-DMTr-2'-FU-methyl phosphonamidite eliminates the negative charge characteristic of native phosphodiester backbones [1]. This property makes the compound suitable for synthesizing oligonucleotide probes designed to investigate passive membrane permeability mechanisms, as the absence of electrostatic repulsion may facilitate cellular entry independent of transfection reagents. The 2'-fluoro modification simultaneously provides nuclease resistance sufficient for maintaining probe integrity during cellular exposure [2].

Construction of nuclease-resistant aptamer libraries with mixed backbone chemistry

In aptamer discovery and optimization, 2'-fluoro-modified pyrimidines are widely employed to confer nuclease resistance and enhanced target binding [1]. The 2'-fluoro modification present in 5'-O-DMTr-2'-FU-methyl phosphonamidite supports this application while the methyl phosphonate linkage offers a distinct backbone chemistry that can be strategically positioned to probe the structural and electrostatic requirements of aptamer-target interactions. This dual functionality enables the exploration of chemical space not accessible with conventional 2'-F-RNA phosphoramidites alone [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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